undecanoic anhydride chemical properties and formula
undecanoic anhydride chemical properties and formula
An In-depth Technical Guide to Undecanoic Anhydride: Properties, Reactivity, and Applications
Introduction
Undecanoic anhydride (C₂₂H₄₂O₃) is a symmetrical acid anhydride derived from undecanoic acid. It serves as a highly versatile and reactive reagent in organic synthesis, primarily functioning as a potent acylating agent. Its long aliphatic chains impart significant lipophilicity, a characteristic that is leveraged in the synthesis of specialized chemical entities. This guide provides a comprehensive overview of its chemical and physical properties, reactivity, synthesis, and key applications, with a particular focus on its relevance to researchers in materials science and drug development.
Chemical Identity and Molecular Structure
The fundamental identity of a chemical compound is established by its structure and standardized identifiers, which are crucial for regulatory compliance and scientific communication.
The structure consists of two undecanoyl groups linked by an oxygen atom. This anhydride linkage is the source of its reactivity, as the carbonyl carbons are highly electrophilic.
Physicochemical Properties
The physical properties of undecanoic anhydride dictate its handling, storage, and application conditions. These characteristics are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 354.6 g/mol | [1][3] |
| Appearance | White crystalline powder/solid at 25°C | [3] |
| Melting Point | 35 °C | [3] |
| Boiling Point | 382.8 °C at 760 mmHg | [3] |
| Density | 0.903 g/cm³ | [3] |
| Solubility | Insoluble in water (undergoes hydrolysis); Soluble in organic solvents (e.g., alcohols, ethers) | [3][4] |
Chemical Properties and Reactivity
As with other organic acid anhydrides, the chemistry of undecanoic anhydride is dominated by the reactivity of its two acyl groups attached to a central oxygen atom.[5] This structure renders the carbonyl carbons highly susceptible to nucleophilic attack.
Acylating Agent
Undecanoic anhydride is an excellent reagent for introducing the undecanoyl group into various molecules.[2] This process, known as acylation, is fundamental to the synthesis of esters and amides. The reaction proceeds via nucleophilic acyl substitution, where a nucleophile (such as an alcohol or amine) attacks one of the electrophilic carbonyl carbons.[6]
-
Reaction with Alcohols (Esterification): Alcohols react with undecanoic anhydride to form an undecanoate ester and a molecule of undecanoic acid. This reaction is often catalyzed by a weak base like pyridine or N,N-dimethylaminopyridine (DMAP), which serves to activate the anhydride and neutralize the carboxylic acid byproduct.[5][7] (C₁₀H₂₁CO)₂O + R'OH → C₁₀H₂₁COOR' + C₁₀H₂₁COOH
-
Reaction with Amines (Amidation): Primary and secondary amines react similarly to yield N-substituted undecanamides and a carboxylate salt. A second equivalent of the amine is required to neutralize the undecanoic acid formed during the reaction.[7] (C₁₀H₂₁CO)₂O + 2 R'₂NH → C₁₀H₂₁CONR'₂ + C₁₀H₂₁COOH·R'₂NH
Hydrolysis
Undecanoic anhydride reacts with water to hydrolyze back to two equivalents of undecanoic acid.[7] This reaction is typically slow at room temperature but can be accelerated by heat or catalysts.[8] Due to this reactivity, it is crucial to handle the anhydride under anhydrous (dry) conditions to prevent degradation.[9]
Synthesis of Undecanoic Anhydride
Symmetrical anhydrides are typically synthesized through the dehydration of the corresponding carboxylic acid.[10] This can be achieved by heating the carboxylic acid with a strong dehydrating agent, such as phosphorus pentoxide (P₄O₁₀). Another common laboratory method involves the reaction of an acid chloride (undecanoyl chloride) with the sodium salt of the carboxylic acid (sodium undecanoate).[7]
Applications in Research and Drug Development
The versatile nature of undecanoic anhydride makes it a valuable tool in several scientific fields.
-
Pharmaceutical Synthesis: It is used as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2] By acylating a parent molecule, its lipophilicity can be increased, potentially altering its pharmacokinetic profile, such as absorption or duration of action. The synthesis of anhydride prodrugs of agents like ibuprofen has been explored to achieve extended drug action.[11]
-
Materials Science: The anhydride functionality is employed in the modification of polymers and surfaces.[2] For example, it can be used to graft long aliphatic chains onto polymer backbones, thereby modifying their surface properties to enhance hydrophobicity or compatibility with other materials.
-
Specialty Chemicals: It is a precursor in the manufacturing of fragrances, photosensitive materials, coatings, and plastic additives.[2][3]
Experimental Protocol: Synthesis of an Ester via Acylation
This section provides a representative, step-by-step protocol for the synthesis of an ester using undecanoic anhydride. This protocol is a self-validating system; successful ester formation confirms the reactivity and purity of the anhydride.
Objective: To synthesize Ethyl undecanoate from undecanoic anhydride and ethanol.
Materials:
-
Undecanoic anhydride (1.0 eq)
-
Anhydrous ethanol (1.2 eq)
-
Pyridine (1.5 eq)
-
Anhydrous diethyl ether (as solvent)
-
5% Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator
Methodology:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve undecanoic anhydride (1.0 eq) in anhydrous diethyl ether.
-
Addition of Reagents: To the stirred solution, add pyridine (1.5 eq) followed by the slow, dropwise addition of anhydrous ethanol (1.2 eq). The use of pyridine is critical as it acts as a nucleophilic catalyst and neutralizes the undecanoic acid byproduct, driving the reaction to completion.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting anhydride spot has been completely consumed.
-
Aqueous Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 5% HCl solution (to remove pyridine), saturated NaHCO₃ solution (to remove unreacted undecanoic acid), and finally with brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude ethyl undecanoate can be purified by column chromatography or distillation to yield the final product.
Workflow for Ester Synthesis
The following diagram illustrates the logical flow of the esterification protocol described above.
Caption: Workflow for the synthesis of an ester using undecanoic anhydride.
Safety and Handling
Undecanoic anhydride is a corrosive chemical that can cause burns.[9] It is imperative to handle it with appropriate personal protective equipment (PPE), including chemical safety goggles, impervious gloves, and a lab coat.[9] All manipulations should be performed within a chemical fume hood to avoid inhalation of any dust or vapors.[9] The compound is reactive with water and should be stored in a tightly sealed container in a cool, dry place, away from moisture.[9]
Spectroscopic Data
Characterization of undecanoic anhydride and its reaction products relies on standard analytical techniques.
-
Infrared (IR) Spectroscopy: As a characteristic feature of anhydrides, its IR spectrum exhibits two distinct carbonyl (C=O) stretching peaks, typically found between 1750 and 1850 cm⁻¹. These correspond to the symmetric and asymmetric stretching vibrations of the C=O bonds.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure, showing characteristic signals for the aliphatic chain.
-
Mass Spectrometry (MS): Mass spectrometry data for undecanoic anhydride is available and can be used to confirm its molecular weight and fragmentation pattern.[1]
Conclusion
Undecanoic anhydride is a valuable and reactive building block in modern organic synthesis. Its well-defined chemical properties, centered around its function as an acylating agent, enable the straightforward synthesis of a wide range of esters, amides, and other derivatives. For researchers in drug development and materials science, its ability to introduce a long, lipophilic undecanoyl moiety provides a powerful strategy for modifying the physicochemical properties of target molecules. Proper handling and an understanding of its reactivity are essential for its safe and effective use in the laboratory.
References
- Material Safety Data Sheet - N-Decanoic Anhydride, 98%. Cole-Parmer.
- Decanoic anhydride. NIST WebBook.
- Undecanoic anhydride | C22H42O3 | CID 74961.
- Decanoic anhydride | CAS#:2082-76-0. Chemsrc.
- undecanoic anhydride | 2082-77-1. Aaronchem.
- Undecanoic Anhydride Cas2082-77-1. Tradeindia.
- UNDECANOIC ACID. CAMEO Chemicals, NOAA.
- Safety D
- SAFETY D
- SAFETY D
- Undecanoic acid. Santa Cruz Biotechnology.
- Reassessing the Use of Undecanoic Acid as a Therapeutic Strategy for Treating Fungal Infections.
- Organic acid anhydride. Wikipedia.
- How to make anhydride
- Anhydride Functional Group: Structure, Example, & Reactions. Chemistry Learner.
- 22.5: Acid Anhydride Chemistry. Chemistry LibreTexts.
- Properties of Anhydrides. Chemistry LibreTexts.
- Anhydride Prodrugs for Nonsteroidal Anti-Inflammatory Drugs.
- The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy Online.
- Acetic Anhydride. Celanese.
Sources
- 1. Undecanoic anhydride | C22H42O3 | CID 74961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2082-77-1 | MFCD00376031 | Undecanoic anhydride [aaronchem.com]
- 3. Undecanoic Anhydride Cas2082-77-1 - Boiling Point: 382.8a Cat760mmhg at Best Price in Handan | Handan Huajun Chemicals Co., Ltd. [tradeindia.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic acid anhydride - Wikipedia [en.wikipedia.org]
- 6. Anhydride Functional Group: Structure, Example, & Reactions [chemistrylearner.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. celanese.com [celanese.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. How to make anhydride from carboxylic acid? - askIITians [askiitians.com]
- 11. researchgate.net [researchgate.net]
- 12. spectroscopyonline.com [spectroscopyonline.com]
